(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone
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Overview
Description
The compound (6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone is a complex organic molecule that features both isoquinoline and benzimidazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the isoquinoline and benzimidazole intermediates separately, followed by their coupling through a condensation reaction.
Preparation of Isoquinoline Intermediate: The isoquinoline moiety can be synthesized via the Bischler-Napieralski reaction, where an appropriate β-phenylethylamine derivative is cyclized in the presence of a dehydrating agent such as phosphorus oxychloride.
Preparation of Benzimidazole Intermediate: The benzimidazole moiety can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Coupling Reaction: The final step involves the coupling of the isoquinoline and benzimidazole intermediates through a condensation reaction, often facilitated by a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents like bromine or nitrating agents can be used under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology and Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. Its unique structure allows it to interact with various biological targets, making it a candidate for the development of anti-cancer, anti-inflammatory, and antimicrobial agents.
Industry
In the chemical industry, this compound can be used as an intermediate in the synthesis of more complex molecules, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism by which (6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone exerts its effects is largely dependent on its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone: is similar to other isoquinoline and benzimidazole derivatives.
Isoquinoline Derivatives: Compounds like papaverine and berberine.
Benzimidazole Derivatives: Compounds like benomyl and thiabendazole.
Uniqueness
The uniqueness of this compound lies in its combined isoquinoline and benzimidazole structure, which imparts distinct physicochemical properties and biological activities. This dual structure allows for versatile interactions with a wide range of biological targets, making it a valuable scaffold in drug discovery and development.
Properties
IUPAC Name |
(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(2-methyl-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-12-20-17-6-4-14(10-18(17)21-12)19(23)22-8-7-13-9-16(24-2)5-3-15(13)11-22/h3,5,9,14H,4,6-8,10-11H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFRZSLYQVQHNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)CC(CC2)C(=O)N3CCC4=C(C3)C=CC(=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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